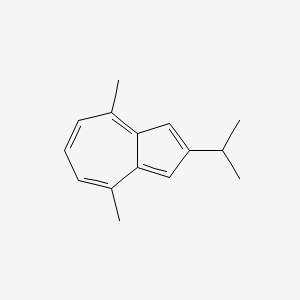
2-Isopropyl-4,8-dimethylazulene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-4,8-dimethylazulene is an aromatic hydrocarbon with the molecular formula C₁₅H₁₈. It is a derivative of azulene, a compound known for its deep blue color and unique chemical properties. This compound is also referred to as Vetivazulene or Elemazulene .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-4,8-dimethylazulene typically involves the functionalization of azulene derivatives. One common method includes the protection of specific positions on the azulene ring to control reactivity and introduce desired functional groups. For example, guaiazulene, a related compound, can be converted to various derivatives through controlled reactions .
Industrial Production Methods: Industrial production of this compound often involves the extraction and modification of natural azulene sources, such as essential oils from plants like Matricaria chamomilla. The azulene is then subjected to dehydration and dehydrogenation processes to yield the desired compound .
Chemical Reactions Analysis
Types of Reactions: 2-Isopropyl-4,8-dimethylazulene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution can introduce alkyl or halogen groups .
Scientific Research Applications
2-Isopropyl-4,8-dimethylazulene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying aromaticity.
Biology: It has been studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Industry: It is used in the development of optoelectronic devices due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-Isopropyl-4,8-dimethylazulene involves its interaction with biological molecules and pathways. For instance, it can generate singlet oxygen when activated by light, which can induce oxidative stress in cells. This property is utilized in antimicrobial photodynamic therapy. Additionally, its anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Guaiazulene: Another azulene derivative with similar anti-inflammatory properties.
Chamazulene: Known for its deep blue color and use in cosmetics and medicinal products.
Sodium 3-ethyl-7-isopropyl-1-azulenesulfonate: Used for its anti-peptic activity.
Uniqueness: 2-Isopropyl-4,8-dimethylazulene stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity .
Properties
CAS No. |
529-08-8 |
|---|---|
Molecular Formula |
C15H18 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
4,8-dimethyl-2-propan-2-ylazulene |
InChI |
InChI=1S/C15H18/c1-10(2)13-8-14-11(3)6-5-7-12(4)15(14)9-13/h5-10H,1-4H3 |
InChI Key |
APVKGMMYGFJZHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=C2C(=CC=C1)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


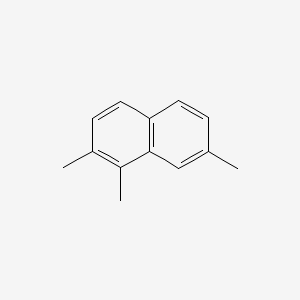

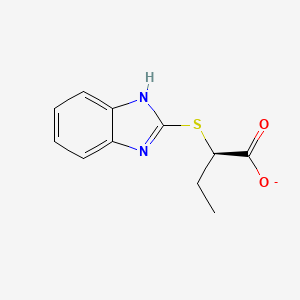


![2-chloro-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]-4-[[2-[[(2R)-1-hydroxybutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzamide](/img/structure/B14753518.png)
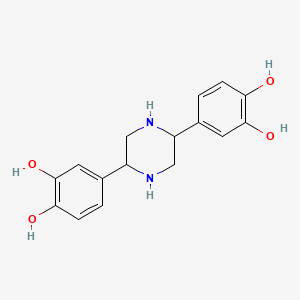

![3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B14753536.png)

![methyl (4R)-4-[(3S,5R,10S,12S,13R,14R,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14753556.png)
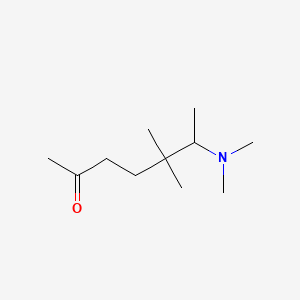
![Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide, 4-[[5-[(methoxyamino)carbonyl]-2-methylphenyl]amino]-5-methyl-N-[(1R)-1-phenylethyl]-](/img/structure/B14753564.png)

